molecular formula C31H33N5O5S B3058483 N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 896705-17-2

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B3058483
CAS No.: 896705-17-2
M. Wt: 587.7 g/mol
InChI Key: BGOMMSDURRIGNU-UHFFFAOYSA-N
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Description

N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS: 896705-17-2) is a benzamide derivative featuring a complex heterocyclic framework. Its structure includes:

  • A 4-methoxyphenylpiperazine moiety linked via a propyl chain.
  • A thioxo-quinazolinone core fused with a [1,3]dioxolo ring.
  • A benzamide group substituted with a methylene bridge to the quinazolinone system .

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5S/c1-39-24-9-7-23(8-10-24)35-15-13-34(14-16-35)12-2-11-32-29(37)22-5-3-21(4-6-22)19-36-30(38)25-17-27-28(41-20-40-27)18-26(25)33-31(36)42/h3-10,17-18H,2,11-16,19-20H2,1H3,(H,32,37)(H,33,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMMSDURRIGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102046
Record name 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896705-17-2
Record name 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896705-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5,8-Dihydro-8-oxo-6-thioxo-1,3-dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine moiety linked to a methoxyphenyl group.
  • A quinazoline derivative with a sulfanylidene moiety.

This unique arrangement suggests multiple sites for biological interaction.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:

  • Antagonistic Activity : Compounds related to this structure have been shown to act as antagonists at various receptors, including dopamine receptors. For instance, modifications in the piperazine ring can enhance selectivity and affinity for D3 dopamine receptors .
  • Antibacterial Properties : Quinazoline derivatives are known for their antibacterial activity. The presence of the dioxoloquinazoline structure may contribute to this effect by disrupting bacterial DNA synthesis or function .
  • Cytotoxic Effects : Some studies suggest that similar compounds induce cytotoxicity in cancer cell lines through apoptosis and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Activity Type Description Reference
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria.
AntagonisticSelective antagonist for D3 dopamine receptors; potential in treating disorders.
CytotoxicityInduces apoptosis in cancer cell lines; effective in various cancer models.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related quinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 1 mM, suggesting strong antibacterial potential .

Case Study 2: Antagonist Activity

In another investigation, the compound's ability to act as a D3 receptor antagonist was assessed. The results indicated a high binding affinity (K_i = 0.39 nM) with a notable selectivity over D2 receptors (K_i = 53 nM), highlighting its therapeutic potential in treating substance use disorders .

Scientific Research Applications

Structural Overview

The compound features a piperazine ring, a benzamide moiety, and a quinazoline derivative which are known for their diverse biological activities. The presence of a methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Antidepressant Activity

Research indicates that derivatives of piperazine are often explored for their antidepressant properties. The structure of this compound suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar piperazine derivatives exhibit significant antidepressant effects in animal models .

Anticancer Potential

Compounds containing quinazoline structures have been recognized for their anticancer activities. The specific quinazoline moiety in this compound may inhibit key enzymes involved in cancer cell proliferation. For instance, some studies have reported that quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial properties. Research has demonstrated that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. This compound's unique structure may enhance its efficacy against resistant strains of bacteria .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this one may offer neuroprotective benefits. The interaction of the piperazine ring with neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their ability to modulate serotonin receptors. The findings indicated that modifications to the piperazine structure significantly influenced antidepressant activity, suggesting that the compound could be a candidate for further development .

Case Study 2: Anticancer Activity

In vitro studies conducted on quinazoline derivatives demonstrated their ability to inhibit tumor growth in several cancer cell lines. The specific mechanism was linked to the inhibition of EGFR signaling pathways, highlighting the potential of this compound as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

Research published in the International Journal of Antimicrobial Agents examined sulfonamide derivatives against various bacterial strains. Results indicated that certain structural modifications enhanced antimicrobial activity, supporting the exploration of this compound's potential against resistant pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Piperazine Derivatives

Piperazine-based compounds are well-studied for their pharmacological versatility. Key comparisons include:

Table 1: Pharmacological Profiles of Piperazine Analogues
Compound Substituent on Piperazine Biological Activity (ED₅₀, mg/kg) Neurotoxicity Source
Target Compound (CAS: 896705-17-2) 4-Methoxyphenyl Not reported Unknown
N-[3-{4-(3-Trifluoromethylphenyl)piperazin-1-yl}-propyl]-spiro[4.5]decane-1,3-dione (2h) 3-Trifluoromethylphenyl 23 (MES test) Low
N-[2-{4-(3-Chlorophenyl)-piperazin-1-yl}-ethyl]-spiro[4.5]decane-1,3-dione (2c) 3-Chlorophenyl 205 (MES test) Moderate
N-(4-Methylpiperazin-1-yl)-3-chlorophenyl-pyrrolidine-2,5-dione 3-Chlorophenyl 29–48 (MES test) Low

Key Observations :

  • Substituent Position and Electronegativity : The 3-trifluoromethylphenyl group in 2h enhances anticonvulsant potency (ED₅₀ = 23 mg/kg) compared to 3-chlorophenyl derivatives (ED₅₀ = 205 mg/kg), likely due to increased lipophilicity and receptor binding .
  • Methoxy vs.

Thioxo-Quinazolinone Derivatives

The thioxo-quinazolinone core is critical for kinase inhibition and epigenetic modulation. Comparisons include:

Table 2: Structural and Functional Analysis of Thioxo-Quinazolinone Analogues
Compound Core Modification Target/Activity Similarity Index* Source
Target Compound [1,3]dioxolo fusion Hypothetical kinase inhibition N/A
Aglaithioduline Non-fused quinazolinone HDAC8 inhibition (~70% similarity to SAHA) 70%
N-Boc-1,3-propanediamine-linked thioxo-quinazolinone Carboxamide linker Synthetic intermediate N/A

Key Observations :

  • Fused vs. Non-Fused Cores: The [1,3]dioxolo ring in the target compound may enhance rigidity and selectivity compared to non-fused analogues like Aglaithioduline .

Benzamide Derivatives

Benzamide moieties are prevalent in PTP1B inhibitors and anticonvulsants:

Table 3: Benzamide-Based Analogues with Metabolic Activity
Compound Substituent on Benzamide IC₅₀ (PTP1B) LogP Source
Target Compound Quinazolinone-methylene Not tested Predicted: 3.8
N-(4-Methoxyphenyl)-3-oxo-benzamide (32) 4-Methoxyphenyl 0.9 µM 2.5
N-(3,5-Dimethoxyphenyl)-3-oxo-benzamide (33) 3,5-Dimethoxyphenyl 1.2 µM 3.1

Key Observations :

  • Methoxy Positioning : The 4-methoxy group in the target compound may enhance solubility compared to 3,5-dimethoxy analogues (e.g., 33 ) but reduce membrane permeability .

Methodological Considerations for Similarity Assessment

  • Tanimoto Coefficient : Used to quantify structural similarity (e.g., Aglaithioduline vs. SAHA: 70% similarity) .
  • Molecular Fingerprints : MACCS or Morgan fingerprints enable virtual screening for activity cliffs or conserved pharmacophores .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of piperazine derivatives with substituted benzamide intermediates. For example, coupling 1-(4-methoxyphenyl)piperazine with a propyl linker followed by reaction with a quinazolinone-sulfanylidene precursor under anhydrous conditions (e.g., DMF, 80°C, 12–24 hrs). Purification via normal-phase chromatography (10% MeOH/CHCl₃) yields the final product . Optimization should focus on solvent choice (polar aprotic solvents enhance reactivity) and catalyst selection (e.g., HOBt/EDCI for amide bond formation) .

Q. How can structural confirmation be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the piperazine N–CH₂ groups (δ 2.5–3.5 ppm) and quinazolinone aromatic protons (δ 6.8–8.0 ppm). Methoxy groups appear as singlets near δ 3.7 ppm .
  • HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₃₄H₃₆N₆O₅S: 657.2491) with <2 ppm error .
  • XRPD/TGA-DSC : Use X-ray powder diffraction to confirm crystallinity (distinct 2θ peaks) and thermal analysis (TGA) to assess decomposition thresholds (>200°C indicates stability) .

Q. What storage conditions are critical for maintaining compound stability?

  • Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the sulfanylidene group. Lyophilization is recommended for long-term storage. Monitor purity via HPLC (C18 column, MeCN/H₂O gradient) every 6 months .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from salt form variations (e.g., hydrochloride vs. free base) or polymorphic crystalline states. Conduct parallel assays using standardized salt forms (e.g., dihydrochloride) and characterize batches via XRPD to ensure consistency. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What computational strategies predict binding affinity to target receptors like dopamine D3 or σ-1?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level) against receptor PDBs (e.g., 3PBL for D3). Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Compare with SAR data from piperazine-benzamide analogs .

Q. What strategies improve aqueous solubility without compromising target interaction?

  • Methodological Answer : Introduce hydrophilic groups (e.g., PEG linkers) on the piperazine nitrogen or benzamide para-position. Evaluate logP reduction via shake-flask assays and maintain critical pharmacophores (e.g., methoxyphenyl-piperazine) using CoMFA models. Salt formation (e.g., mesylate) can enhance solubility by 10–50x .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

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